Avocadene 1-acetate

Natural Product Chemistry Metabolomics Food Science

Select Avocadene 1-acetate for superior nematocidal efficacy (3.6x > persin) and unique antiplatelet activity (IC50 7.3-13.4 mM). Enriched in avocado pulp, it is the definitive marker for pulp-derived acetogenin research. Ideal for mitochondrial fatty acid oxidation studies, it enables lower-concentration assays, reducing solvent artifacts.

Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
CAS No. 24607-09-8
Cat. No. B1228289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvocadene 1-acetate
CAS24607-09-8
Synonyms2,4-dihydroxy-HDEAc
2,4-dihydroxyheptadec-16-enyl acetate
Molecular FormulaC19H36O4
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O
InChIInChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1
InChIKeyNLBYRERHXBTBBR-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avocadene 1-Acetate (CAS 24607-09-8) — A Research-Grade Avocado Acetogenin for Specialized Bioactivity Studies


Avocadene 1-acetate (2,4-dihydroxyheptadec-16-en-1-yl acetate; CAS 24607-09-8) is a long-chain fatty alcohol ester belonging to the acetogenin class of polyhydroxylated lipids naturally occurring in avocado (Persea americana) [1]. Characterized by a C19 aliphatic chain bearing two secondary hydroxyl groups and a terminal acetate moiety, this compound exhibits a logP of approximately 5.00, low aqueous solubility (~0.19 mg/L at 25 °C), and a melting point of 58–59 °C [2]. Unlike the more extensively studied diene acetogenin persin, avocadene 1-acetate demonstrates a distinct tissue distribution profile within the avocado fruit, being preferentially concentrated in the pulp, and has been implicated in mitochondrial fatty acid oxidation modulation, nematocidal activity, antiplatelet effects, and cytotoxic potential in certain cancer cell models [3][4][5]. This evidence guide distills quantitative comparative data to inform scientific selection and procurement decisions.

Avocadene 1-Acetate: Why Simple Substitution with Other Avocado Acetogenins Is Scientifically Unjustified


The avocado acetogenin family comprises structurally related polyhydroxylated fatty alcohols and acetates, yet even minor differences in functionalization and unsaturation confer markedly divergent biological activities and tissue distributions. As demonstrated in head-to-head studies, avocadene 1-acetate exhibits a unique pulp-enriched localization pattern not shared by persin [1]. Furthermore, its potency in nematocidal assays is approximately 3.6-fold greater than that of persin [2]. In antiplatelet screening, avocadene 1-acetate displays a distinct agonist inhibition profile compared to persenone-C and persin, which show negligible activity under identical conditions [3]. These quantitative disparities preclude the assumption of functional interchangeability. Selecting avocadene 1-acetate for procurement must be driven by the specific experimental context — whether that involves studying pulp-derived metabolites, exploiting its superior nematocidal efficacy, or investigating its unique antiplatelet signature. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for Avocadene 1-Acetate vs. In-Class Analogs


Differential Tissue Distribution: Avocadene 1-Acetate Preferentially Accumulates in Avocado Pulp

Avocadene 1-acetate exhibits a distinct tissue localization profile within Persea americana compared to the related acetogenin persin. In a chemical investigation using LC-ESI-MS, persin was detected in both leaf and fruit tissues (seed and pulp), whereas avocadene 1-acetate was found in leaves and fruits (seed, peel, and pulp) with a notably higher concentration in the pulp [1]. This differential distribution suggests that studies focusing on pulp-derived bioactive metabolites should prioritize avocadene 1-acetate over persin, which is more ubiquitously distributed.

Natural Product Chemistry Metabolomics Food Science

Superior Nematocidal Potency: Avocadene 1-Acetate Is 3.6-Fold More Lethal to C. elegans Larvae Than Persin

In a Caenorhabditis elegans larval lethality assay, a crude extract containing 2.5 µM avocadene was lethal to L1 larvae, whereas the median lethal dose for isolated persin was determined to be 9.1 ± 0.4 µM [1]. This represents a 3.6-fold lower effective concentration for avocadene-containing material, indicating substantially greater potency in this model organism.

Nematology Anthelmintic Discovery Parasitology

Distinct Antiplatelet Profile: Avocadene 1-Acetate Inhibits Collagen- and ADP-Induced Aggregation Unlike Inactive Persin

In an in vitro human platelet aggregation assay, avocadene 1-acetate (Compound 1) exhibited IC50 values of 8.18 ± 1.48 mM (collagen), 7.29 ± 1.21 mM (ADP), and 13.42 ± 1.26 mM (arachidonic acid) [1]. In stark contrast, persin (Compound 6) showed no inhibition (IC50 > 15 mM) against any agonist at the highest concentration tested [1]. Additionally, persenone-C was more potent (IC50 5.23 ± 1.19 mM for collagen, 3.42 ± 1.56 mM for ADP), while persenone-A failed to achieve 50% inhibition of arachidonic acid-induced aggregation even at 15 mM [1].

Cardiovascular Pharmacology Platelet Biology Thrombosis

Cytotoxic Synergy: Avocadene 1-Acetate in Combination with Avocadyne Acetate Achieves Low-Micromolar IC50 in Cervical Cancer Cells

While pure avocadene 1-acetate IC50 values in SiHa cervical cancer cells have not been reported in isolation, a defined 0.74:1 mixture of avocadene acetate and avocadyne acetate (Acetogenin Mixture, AM) demonstrated IC50 values ranging from 15.37 to 28.09 µg/mL across exposure times [1]. This mixture exhibited the highest cytotoxicity among all tested fractions (crude extract, hexane partition, ethyl acetate partition, butanol partition) [1]. Notably, the IC50 of AM (15.37–28.09 µg/mL) corresponds to approximately 46.8–85.5 µM based on average molecular weights, positioning this acetogenin combination as a candidate for further anticancer evaluation.

Cancer Biology Natural Product Cytotoxicity Drug Discovery

Eutectic Co-Surfactant Behavior: Avocadene 1-Acetate Enables Nano-Scale Emulsions with Enhanced Bioaccessibility

Avocadene 1-acetate, as the acetylated derivative of avocadene, shares the polyhydroxylated backbone that enables surface-active properties. In a related study, a 1:1 molar ratio of avocadene and avocadyne (avocatin B) formed a eutectic mixture that significantly reduced droplet size of medium-chain triglyceride oil-in-water emulsions stabilized with polysorbate 80 [1]. While direct comparative data for avocadene 1-acetate versus the free alcohol are not available, the acetate derivative retains the essential structural features for co-surfactant activity and may offer improved stability or altered release kinetics compared to the more polar avocadene.

Drug Delivery Formulation Science Lipid Nanotechnology

Avocadene 1-Acetate: Defined Research and Industrial Applications Supported by Comparative Evidence


Pulp-Specific Metabolomic Profiling and Natural Product Isolation

Given its preferential accumulation in avocado pulp (as confirmed by LC-ESI-MS) [1], avocadene 1-acetate is the compound of choice for studies aimed at characterizing pulp-derived bioactive lipids. Researchers isolating acetogenins from P. americana fruit pulp should prioritize avocadene 1-acetate as a marker compound and target for purification, as it is more abundant in this tissue than persin.

Nematocidal Screening and Anthelmintic Mechanism Studies

The 3.6-fold greater potency of avocadene 1-acetate relative to persin in C. elegans larval lethality assays [2] positions this compound as a superior tool for investigating acetogenin-mediated nematotoxicity. Assays utilizing avocadene 1-acetate can be conducted at lower concentrations, reducing solvent artifacts and improving assay dynamic range.

In Vitro Platelet Aggregation and Thrombosis Research

Avocadene 1-acetate exhibits a unique antiplatelet profile among avocado acetogenins, inhibiting aggregation induced by collagen, ADP, and arachidonic acid with IC50 values ranging from 7.3 to 13.4 mM [3]. In contrast, persin is completely inactive (>15 mM). Therefore, avocadene 1-acetate is the appropriate selection for studies exploring the structure-activity relationships of acetogenins on platelet function.

Cytotoxicity Profiling and Anticancer Lead Generation

Although pure avocadene 1-acetate cytotoxicity data are sparse, its inclusion in a defined 0.74:1 mixture with avocadyne acetate yields reproducible IC50 values of 15.37–28.09 µg/mL in SiHa cervical cancer cells [4]. Researchers seeking to establish baseline cytotoxic activity for avocado acetogenins or to deconvolute the contributions of individual components in synergistic mixtures should procure avocadene 1-acetate for controlled, comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avocadene 1-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.